3,4-dimethylphenyl 2-nitrobenzoate
Description
3,4-Dimethylphenyl 2-nitrobenzoate is an aromatic ester composed of a 2-nitrobenzoic acid moiety esterified with a 3,4-dimethylphenol group. The nitro group at the ortho position of the benzoate ring introduces strong electron-withdrawing effects, while the 3,4-dimethylphenyl ester contributes steric bulk and electron-donating methyl substituents. Its molecular structure is typically resolved using X-ray crystallography tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
(3,4-dimethylphenyl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-7-8-12(9-11(10)2)20-15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPQIQDWQJMQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylphenyl 2-nitrobenzoate typically involves the esterification of 3,4-dimethylphenol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethylphenol and 2-nitrobenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis.
Major Products
Reduction: 3,4-Dimethylphenyl 2-aminobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3,4-Dimethylphenol and 2-nitrobenzoic acid.
Scientific Research Applications
3,4-Dimethylphenyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl 2-nitrobenzoate depends on its chemical reactivity and the specific context of its application. For instance, in biological systems, the compound may interact with cellular targets through its nitro and ester functional groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4-dimethylphenyl 2-nitrobenzoate with analogs listed in , focusing on substituent effects, crystallographic data, and reactivity trends.
Table 1: Structural and Functional Group Comparison
| Compound Name | Benzoate Substituent | Ester Group | Key Functional Features |
|---|---|---|---|
| This compound | 2-Nitro | 3,4-Dimethylphenyl | Electron-withdrawing nitro, steric hindrance |
| Methyl 4-dimethylaminobenzoate | 4-Dimethylamino | Methyl | Electron-donating amino, low steric bulk |
| 2-Methylphenyl N,N-dimethylcarbamate | N,N-Dimethylcarbamate | 2-Methylphenyl | Carbamate group, meta-methyl substitution |
| Propan-2-yl 4-aminobenzoate | 4-Amino | Propan-2-yl | Electron-donating amino, branched ester |
Key Findings:
This difference impacts reactivity in nucleophilic acyl substitution reactions . 4-Dimethylamino and 4-amino substituents (e.g., in methyl 4-dimethylaminobenzoate or propan-2-yl 4-aminobenzoate) enhance resonance stabilization, which may lower melting points compared to nitro derivatives.
Steric and Crystallographic Properties: The 3,4-dimethylphenyl ester group introduces significant steric hindrance, likely reducing molecular flexibility and influencing crystal packing efficiency. This contrasts with smaller esters like methyl or propan-2-yl, which permit denser packing . Crystallographic studies using SHELXL and WinGX () would reveal differences in bond lengths and angles. For example, the nitro group may elongate the C-N bond (1.48–1.52 Å) compared to C-N bonds in dimethylamino groups (1.34–1.38 Å).
Thermal Stability: Nitro-containing compounds generally exhibit higher thermal stability due to strong intramolecular interactions. For instance, this compound may decompose at temperatures >250°C, whereas methyl 4-dimethylaminobenzoate (with weaker dipole interactions) might degrade below 200°C.
Solubility: Polar substituents (e.g., nitro, amino) enhance solubility in polar solvents like DMSO or acetone. However, the bulky 3,4-dimethylphenyl group may reduce solubility compared to methyl esters.
Methodological Considerations
- Crystallography Tools : Structural comparisons rely on software such as SHELX for refinement, ORTEP-3 for molecular graphics, and WinGX for data integration . These tools enable precise measurement of torsion angles and intermolecular distances, critical for understanding steric and electronic effects.
- Limitations : The provided evidence lacks experimental data (e.g., melting points, spectral data) for direct quantitative comparisons. Further studies using spectroscopic techniques (e.g., NMR, IR) and thermogravimetric analysis (TGA) are needed to validate theoretical trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
